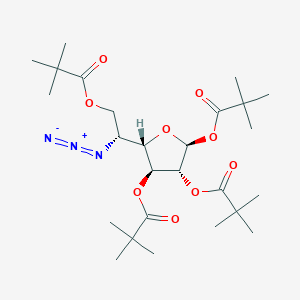
3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile
描述
3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile is a fluorescent molecular probe commonly used in scientific research. It is known for its ability to bind to metabotropic glutamate receptor subtype 5 (mGluR5), a protein that plays a crucial role in several neurological disorders, including schizophrenia, anxiety, and depression. This compound is a derivative of benzonitrile and was first synthesized in 2008 by researchers at the University of California, Los Angeles.
准备方法
3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile is synthesized using a three-step procedure:
Reaction of 2-bromo-5-fluorobenzonitrile with 2-halopyridine: This step involves the formation of a carbon-carbon bond between the benzene ring and the pyridine ring.
Substitution of the bromine atom with an ethynyl group: This step introduces the ethynyl group into the molecule.
Reaction with tetra-n-butylammonium fluoride: This final step completes the synthesis of the compound.
化学反应分析
3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile is widely used in scientific research due to its ability to bind to mGluR5. Some of its applications include:
Chemistry: Used as a fluorescent probe to study the activity of mGluR5 in various chemical reactions.
Biology: Used to monitor the expression and activity of mGluR5 in biological systems, particularly in the brain.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as schizophrenia, anxiety, and depression.
Industry: Used in the production of various chemicals and materials
作用机制
The mechanism of action of 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile involves its binding to mGluR5. This binding causes a conformational change in the receptor, triggering signaling via guanine nucleotide-binding proteins (G proteins) and modulating the activity of downstream effectors . This modulation affects various cellular processes and pathways, contributing to the compound’s effects on neurological disorders.
相似化合物的比较
3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile is unique due to its specific binding affinity for mGluR5. Similar compounds include:
3-Fluoro-5-((pyridin-3-yl)ethynyl)benzonitrile: Another fluorescent probe used for imaging mGluR5.
STX-107: A compound with a similar structure but different functional groups, used as a metabotropic glutamate receptor 5 antagonist
These compounds share structural similarities but differ in their specific applications and binding affinities, highlighting the uniqueness of this compound.
属性
IUPAC Name |
3-fluoro-5-(2-pyridin-2-ylethynyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZOEZSKPXUIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235530 | |
| Record name | 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864063-10-5 | |
| Record name | 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864063105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUORO-5-((PYRIDIN-2-YL)ETHYNYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5L1CU25VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













